
Phosphorobromidofluoridic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorobromidofluoridic acid is a hypothetical compound that combines elements of phosphorus, bromine, and fluorine. This compound is not well-documented in scientific literature, and its properties, synthesis, and applications are largely speculative. we can explore the potential characteristics and uses of such a compound based on the known chemistry of its constituent elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorobromidofluoridic acid would likely involve the reaction of phosphorus compounds with bromine and fluorine sources. One possible route could be the reaction of phosphorus pentachloride (PCl5) with bromine trifluoride (BrF3) under controlled conditions. The reaction might proceed as follows:
[ \text{PCl}_5 + \text{BrF}_3 \rightarrow \text{PBrF}_2 + 3\text{Cl}_2 ]
This reaction would need to be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and pressure, would need to be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient methods. This might involve continuous flow reactors to ensure precise control over reaction conditions. Additionally, purification steps such as distillation or crystallization would be necessary to obtain the compound in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorobromidofluoridic acid would likely undergo a variety of chemical reactions, including:
Oxidation: The compound could be oxidized to form higher oxidation state products.
Reduction: Reduction reactions might yield lower oxidation state phosphorus compounds.
Substitution: Halogen substitution reactions could occur, where bromine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions would vary depending on the desired transformation, but typical conditions might include temperatures ranging from -78°C to 150°C and pressures from 1 to 10 atmospheres.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphorus oxybromide (POBr3), while reduction could produce phosphorus trihalides (PX3, where X is a halogen).
Scientific Research Applications
Phosphorobromidofluoridic acid could have a range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis, it could be used to introduce bromine and fluorine atoms into organic molecules.
Medicine: The compound could be explored for its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Industry: Industrial applications might include its use as a catalyst or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of phosphorobromidofluoridic acid would depend on its specific interactions with target molecules
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphorobromidofluoridic acid might include other halogenated phosphorus compounds, such as:
Phosphorochloridic acid (PCl3): Known for its use in organic synthesis and as a reagent in the production of pesticides.
Phosphorofluoridic acid (PF3): Used in the semiconductor industry and as a ligand in coordination chemistry.
Phosphorobromidic acid (PBr3): Utilized in organic synthesis for the bromination of alcohols.
Uniqueness
This compound would be unique due to the combination of bromine and fluorine atoms, which could impart distinct reactivity and properties compared to other halogenated phosphorus compounds. This uniqueness might make it valuable for specific applications where the presence of both bromine and fluorine is advantageous.
Conclusion
While this compound is a hypothetical compound, exploring its potential synthesis, reactions, and applications provides insight into the fascinating world of halogenated phosphorus chemistry. Further research and experimentation would be necessary to fully understand and utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
25758-03-6 |
|---|---|
Molecular Formula |
BrFHO2P |
Molecular Weight |
162.88 g/mol |
IUPAC Name |
bromo(fluoro)phosphinic acid |
InChI |
InChI=1S/BrFHO2P/c1-5(2,3)4/h(H,3,4) |
InChI Key |
XWRDPOBGHXBKPD-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



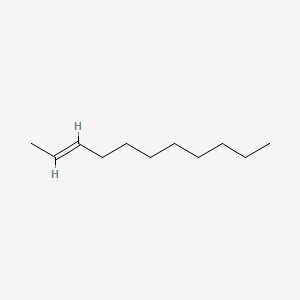
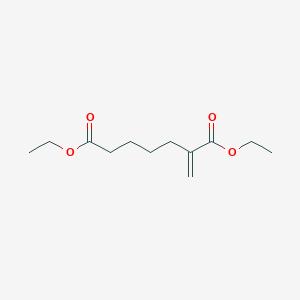
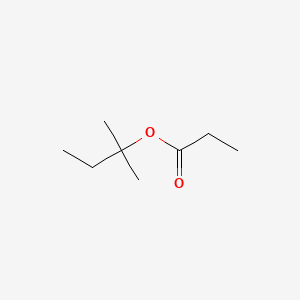
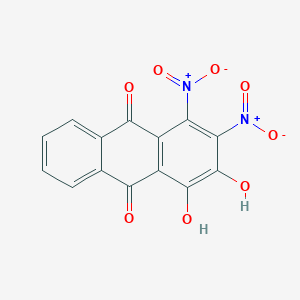
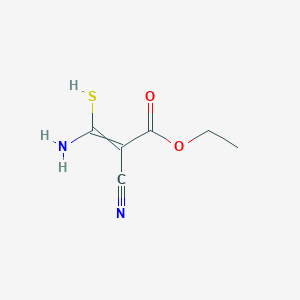
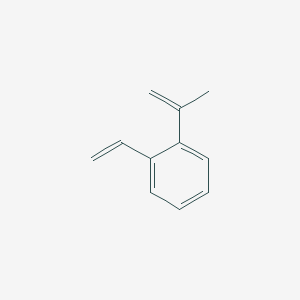
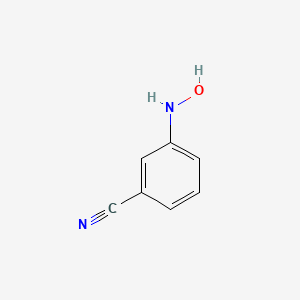

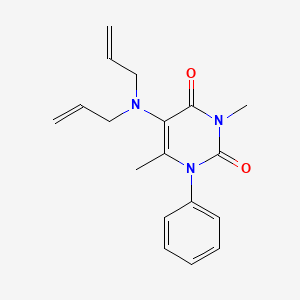
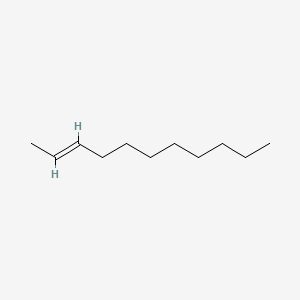
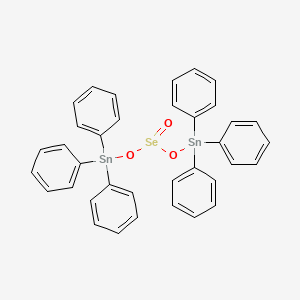
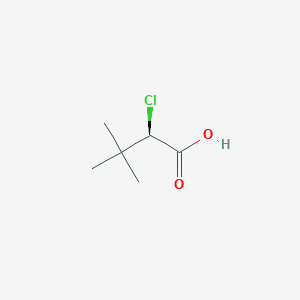
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
